1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene
Description
Properties
IUPAC Name |
1-bromo-4-fluoro-2-(propan-2-yloxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAWMCYBOIIBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Fluoro-Substituted Benzene Precursors
A common starting point is a fluoro-substituted benzene derivative, such as 4-fluoro-2-(hydroxymethyl)benzene or 4-fluoro-2-methoxybenzene, which undergoes bromination to introduce the bromine substituent at the 1-position relative to the fluorine.
Catalytic Bromination:
Bromination is often catalyzed by Lewis acids such as aluminum bromide or iron bromide, which facilitate electrophilic aromatic substitution under controlled temperature conditions (0 to 10 °C) to prevent polybromination and side reactions.- Bromine equivalents are carefully controlled (1 to 1.2 equivalents relative to substrate) to optimize selectivity.
- Solvents such as dichloromethane or chloroform are used as inert media to stabilize intermediates and dissolve reactants.
Reaction Conditions:
The reaction is typically conducted over 6 to 24 hours depending on substrate reactivity, with stirring and temperature control to maintain regioselectivity.- The presence of a metal catalyst (Al, Fe) or their halides is essential for activating bromine and directing substitution.
Outcome:
This step yields 1-bromo-4-fluoro-2-(methoxy or hydroxymethyl)benzene intermediates with high regioselectivity and good yields (80-98%) as reported in related aromatic bromination studies.
Introduction of the Isopropoxymethyl Group
The isopropoxymethyl substituent is introduced via nucleophilic substitution or etherification of the hydroxymethyl group on the aromatic ring.
-
- The hydroxymethyl group (–CH2OH) on the 2-position undergoes reaction with isopropyl alcohol or isopropyl halides under basic or acidic catalysis to form the isopropoxymethyl ether.
- Typical conditions involve mild heating (40–80 °C) and the use of acid catalysts such as p-toluenesulfonic acid or Lewis acids to promote ether formation.
- Alternatively, Williamson ether synthesis can be employed by converting the hydroxymethyl group to a suitable leaving group (e.g., tosylate) followed by reaction with isopropoxide ion.
Purification:
The product is purified by standard chromatographic techniques or recrystallization, ensuring the integrity of the halogen substituents.
Representative Preparation Procedure
Analytical Data and Characterization
- NMR Spectroscopy:
- $$^{1}H$$ NMR shows characteristic aromatic proton splitting consistent with substitution pattern.
- Signals for isopropoxy methyl and methine protons confirm ether formation.
- $$^{13}C$$ NMR:
- Resonances for aromatic carbons adjacent to halogens and ether substituents are diagnostic.
- Mass Spectrometry:
- Molecular ion peak consistent with the expected molecular weight.
- Purity:
- High purity (>95%) is achievable as confirmed by chromatographic and spectroscopic methods.
Research Findings and Comparative Analysis
- The use of Lewis acid catalysts such as aluminum bromide is critical for selective bromination of fluoro-substituted benzenes, minimizing formation of isomeric bromofluorobenzenes that complicate purification.
- Etherification under controlled acidic conditions allows selective introduction of the isopropoxymethyl group without affecting halogen substituents, preserving the desired substitution pattern.
- Reaction parameters such as temperature, solvent choice, and reagent equivalents significantly influence yield and selectivity.
- The described methods avoid complex diazonium salt intermediates and harsh fluorination conditions, offering practical and scalable routes.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Condition | Effect on Product |
|---|---|---|
| Bromination catalyst | Aluminum bromide (AlBr3), iron bromide | Enhances regioselectivity and reaction rate |
| Bromine equivalents | 1.0 – 1.2 equiv | Prevents overbromination |
| Reaction temperature | 0 – 10 °C | Controls selectivity, reduces side reactions |
| Solvent | Dichloromethane, chloroform | Inert, stabilizes intermediates |
| Etherification catalyst | p-Toluenesulfonic acid or Lewis acid | Promotes ether bond formation |
| Etherification temperature | 40 – 80 °C | Balances reaction rate and halogen stability |
| Purification method | Chromatography, recrystallization | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Reagents like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Solvents: Common solvents include THF, DMF, and dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Drug Discovery: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene in chemical reactions involves the activation of the bromine and fluorine atoms, which can participate in various substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents used. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups .
Comparison with Similar Compounds
1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)thio]methylbenzene ()
- Key Differences : Replaces the isopropoxymethyl group with a thioether (-S-) linked to a 3-chloro-4-fluorophenyl moiety.
- Impact : The thioether group increases electron density at the benzene ring compared to the oxygen-containing isopropoxymethyl group, altering reactivity in electrophilic substitutions. The chlorine atom further enhances electrophilic deactivation.
- Applications : Likely used in sulfur-containing drug intermediates or agrochemicals due to thioether stability .
1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene ()
- Key Differences : Substitutes isopropoxymethyl with a trifluoromethoxy (-OCF₃) group.
- Impact : The trifluoromethoxy group is strongly electron-withdrawing, reducing electron density at the aromatic ring and directing electrophilic attacks to specific positions. This contrasts with the electron-donating nature of the isopropoxymethyl group.
- Applications : Useful in fluorinated pharmaceuticals or materials requiring enhanced metabolic stability .
1-Bromo-2-chloro-4-fluorobenzene ()
- Key Differences : Lacks the isopropoxymethyl group, retaining only halogens (Br, Cl, F).
- Impact : Simpler structure with higher symmetry but reduced solubility in organic solvents. Reactivity is dominated by halogen interactions.
- Applications : Common in cross-coupling reactions for polychlorinated biphenyl derivatives .
Physical Properties Comparison
Example Reaction :
2-Bromo-4-fluorophenol + Isopropyl chloromethyl ether → this compound (using NaH/DMF)
Biological Activity
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene is a halogenated aromatic compound with potential biological activity. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of bromine and fluorine substituents on the benzene ring, along with an isopropoxymethyl group. These structural features may influence its reactivity and interaction with biological systems.
The biological activity of this compound can be inferred from similar compounds. Notably, halogenated aromatic compounds often participate in various biochemical pathways, including:
- Enzyme Interaction : Such compounds can act as enzyme inhibitors or activators, influencing metabolic pathways.
- Receptor Binding : They may interact with specific receptors, potentially affecting physiological processes such as neurotransmission or inflammation.
Biochemical Pathways
Research indicates that compounds structurally related to this compound can modulate several key biochemical pathways:
- Suzuki-Miyaura Cross-Coupling Reactions : This compound may participate in cross-coupling reactions that are essential for synthesizing biaryl compounds, which have applications in pharmaceuticals .
- Cell Signaling Modulation : Similar compounds have been shown to affect cell signaling pathways, including those involving muscarinic acetylcholine receptors, which play a crucial role in neurotransmission.
Toxicity and Safety Profile
The toxicity profile of this compound has not been extensively documented; however, related compounds exhibit varying degrees of toxicity. For example, studies on 1-bromo-4-fluorobenzene indicate potential acute toxicity with median lethal doses (LD50) ranging from 2,248 to 3,788 mg/kg in animal models .
Table 1: Toxicity Data Summary for Related Compounds
| Compound | LD50 (mg/kg) | Route | Observed Effects |
|---|---|---|---|
| 1-Bromo-4-fluorobenzene | 2,700 | Oral | Tremors, weight loss |
| 18,000 | Inhalation | Lethargy, tremors | |
| This compound | TBD | TBD | TBD |
Q & A
Q. What are the optimal synthetic routes for 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene, and how can purity be ensured?
The compound can be synthesized via nucleophilic substitution or Williamson ether synthesis. For example, substituting a hydroxyl group with an isopropoxymethyl moiety under alkaline conditions (e.g., K₂CO₃ in acetone) is a common approach . Purification via column chromatography (using gradients like EtOAc/hexane) is critical to isolate the product from by-products such as unreacted halides or diaryl ethers. Monitoring reaction progress with TLC and confirming purity via GC-MS (as in ) ensures reproducibility.
Q. How is the molecular structure of this compound validated experimentally?
Key characterization methods include:
- ¹H/¹³C NMR : Coupling constants (e.g., J = 8.49 Hz for aromatic protons) and chemical shifts (δ 5.12 ppm for OCH₂ groups) confirm substitution patterns and functional groups .
- IR spectroscopy : Peaks at ~1482 cm⁻¹ (C-Br stretch) and ~1294 cm⁻¹ (C-O-C ether vibrations) provide structural insights .
- GC-MS : Molecular ion peaks ([M]⁺) validate the molecular weight (e.g., m/z 405.886 observed vs. calculated) .
Q. What are the primary applications of this compound in early-stage research?
It serves as a versatile intermediate in:
- Pharmaceutical chemistry : Synthesis of aryl ethers for enzyme inhibitors or receptor ligands .
- Material science : Development of fluorinated polymers or liquid crystals due to its stable aromatic backbone and halogen substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Temperature control : Heating at 60°C (as in ) balances reactivity and selectivity.
- Catalyst selection : KI enhances leaving-group displacement in SN2 reactions, reducing side reactions like elimination .
- Solvent choice : Polar aprotic solvents (e.g., acetone) stabilize transition states, improving yield . Advanced optimization may involve DOE (Design of Experiments) to map parameter interactions.
Q. What strategies resolve contradictions in spectral data interpretation?
Discrepancies in NMR shifts or splitting patterns (e.g., diastereotopic protons) can be addressed via:
- Variable-temperature NMR : Resolves dynamic effects causing signal broadening .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants, aligning with experimental data .
Q. How does the compound’s stability under varying pH and temperature impact experimental design?
- Thermal stability : Decomposition above 60°C (observed in similar bromoarenes) necessitates low-temperature storage (0–6°C) .
- Hydrolytic sensitivity : The isopropoxymethyl group is prone to acid-catalyzed cleavage. Buffered neutral conditions are recommended for biological assays .
Q. What mechanistic insights guide its reactivity in cross-coupling reactions?
The bromine atom undergoes Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the isopropoxymethyl group may reduce reaction rates. Computational studies (e.g., Fukui indices) predict electrophilic regions for functionalization .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale syntheses?
- Flow chemistry : Continuous processing minimizes side reactions and improves heat transfer .
- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing decomposition risks .
Q. What analytical techniques best quantify trace impurities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
